molecular formula C17H15BrN2O5S B2850133 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide CAS No. 1903219-69-1

2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

Número de catálogo B2850133
Número CAS: 1903219-69-1
Peso molecular: 439.28
Clave InChI: WJWCJIJOYNHMKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide, commonly known as BDBS, is a sulfonamide compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Mecanismo De Acción

Target of Action

The primary target of this compound is Cathepsin D , a well-known protease . Cathepsin D plays a crucial role in protein degradation and turnover, and its dysregulation is associated with various pathological conditions, including osteoarthritis .

Mode of Action

The compound interacts with Cathepsin D through a mechanism that involves free radical bromination . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH) . This interaction results in the inhibition of Cathepsin D’s proteolytic activity .

Biochemical Pathways

The inhibition of Cathepsin D affects the lysosomal degradation pathway . As Cathepsin D is a key enzyme in this pathway, its inhibition can lead to the accumulation of undegraded proteins, impacting cellular homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of protein degradation within the cell due to the inhibition of Cathepsin D . This can lead to alterations in cellular processes and potentially contribute to the pathogenesis of diseases like osteoarthritis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with Cathepsin D . Additionally, the presence of other reactive species in the cellular environment could potentially interfere with the compound’s free radical mechanism of action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BDBS has several advantages for lab experiments, including its stability and solubility in organic solvents. However, BDBS has some limitations, including its potential toxicity and limited availability.

Direcciones Futuras

There are several future directions for the study of BDBS. One potential direction is the development of BDBS-based drugs for the treatment of various diseases, including neurodegenerative diseases and bacterial infections. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BDBS. Finally, the development of new synthesis methods for BDBS may improve its availability and reduce its cost.

Métodos De Síntesis

The synthesis of BDBS involves a multi-step process that begins with the reaction of 2-aminobenzene sulfonamide with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure BDBS.

Aplicaciones Científicas De Investigación

BDBS has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, β-lactamase, and acetylcholinesterase. BDBS has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Propiedades

IUPAC Name

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5S/c18-13-8-4-5-9-15(13)26(23,24)19-14(12-6-2-1-3-7-12)10-20-16(21)11-25-17(20)22/h1-9,14,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWCJIJOYNHMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.